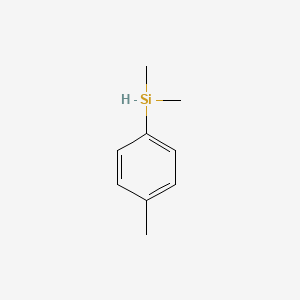
Silane, dimethyl(4-methylphenyl)-
Descripción general
Descripción
Silane, dimethyl(4-methylphenyl)-, also known as dimethyl(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C9H14Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups and a 4-methylphenyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, dimethyl(4-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, dimethyl(4-methylphenyl)- often involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions. The reactions are often carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, dimethyl(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of silane, dimethyl(4-methylphenyl)- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can interact with various molecular targets, including organic and inorganic compounds, through covalent bonding. This interaction can lead to the formation of stable complexes and the modification of surfaces, making it useful in a wide range of applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 4-methyl group on the phenyl ring.
Trimethylsilane: Contains three methyl groups bonded to the silicon atom instead of a phenyl group.
Phenylsilane: Contains a phenyl group bonded to the silicon atom without any methyl groups.
Uniqueness
Silane, dimethyl(4-methylphenyl)- is unique due to the presence of both methyl and 4-methylphenyl groups bonded to the silicon atom. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJQIBAFJDZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[SiH](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-39-9 | |
| Record name | Silane, dimethyl(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


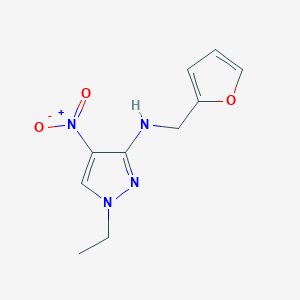
![4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B3047632.png)


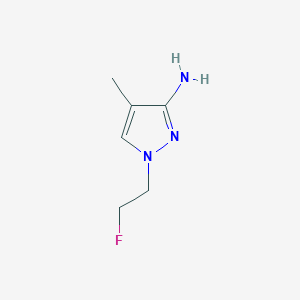
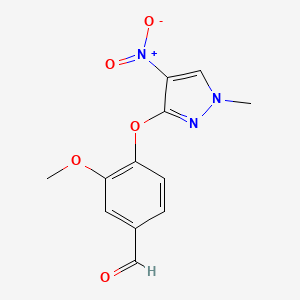
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
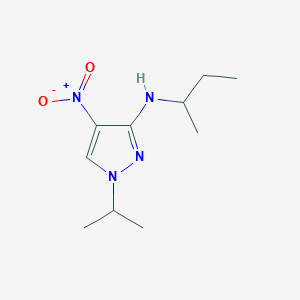

![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)

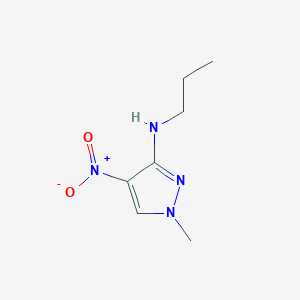

![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)
